![molecular formula C9H12O3 B2868897 1,9-Dioxaspiro[5.5]undec-2-en-4-one CAS No. 1342496-28-9](/img/structure/B2868897.png)

1,9-Dioxaspiro[5.5]undec-2-en-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

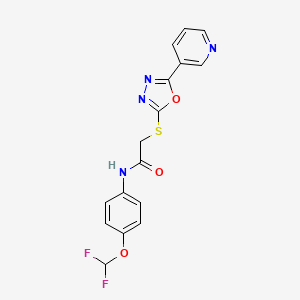

1,9-Dioxaspiro[5.5]undec-2-en-4-one is an organic compound with the CAS Number: 1342496-28-9 . It has a molecular weight of 168.19 . The IUPAC name for this compound is also this compound . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.19 . It is typically available in powder form . The storage temperature and other physical properties might vary depending on the specific conditions and requirements .Aplicaciones Científicas De Investigación

HIV-1 Integrase Inhibitory Activity

Spiroundecane(ene) derivatives, including structures related to 1,9-Dioxaspiro[5.5]undec-2-en-4-one, have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus integrase (IN). These derivatives have shown promising activity by inhibiting both the 3'-processing and strand transfer reactions catalyzed by IN. The studies suggest that the undecane core with at least one furan moiety is preferred for inhibiting IN, indicating the potential for further design of therapeutically relevant analogues based on this chemotype (Shults et al., 2007).

Pheromone Activity

This compound derivatives have also been studied for their pheromone activity, particularly in the olive fruit fly. The major component of the female sex attractant pheromone blend of Dacus oleae (Gmelin) has been found to be released as a racemate. Laboratory and field tests have demonstrated sex-specific activity, with males responding only to one enantiomer as a sex attractant, while females responded to the opposite enantiomer, indicating its role as a short-range arrestant and possibly as an aphrodisiac during mating (Haniotakis et al., 1986).

Organic Synthesis and Natural Product Derivatives

Derivatives of this compound have been utilized in the synthesis of complex natural products and intermediates. For example, the synthesis of nine-membered ring diterpenoids and optically active 1-oxaspiro[2.8]undecenone derivatives has been achieved, showcasing the utility of these spiro compounds in the stereoselective construction of organic molecules (Hirota et al., 1990).

Chemical Ecology

In chemical ecology, the synthesis and study of this compound derivatives have provided insights into pheromone biosynthesis in the olive fruit fly. The double labeling from [18O2]-dioxygen into 1,7-dioxaspiro[5.5]undecane has implicated monooxygenase-mediated processes in the assembly of the sex pheromone, revealing the complexity of its biosynthesis (Fletcher et al., 2002).

Anticonvulsant Activity

Moreover, certain this compound derivatives have been synthesized and evaluated for their potential anticonvulsant activity. These studies contribute to the understanding of structure-activity relationships and offer insights into the design of new therapeutic agents (Madaiah et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1,9-dioxaspiro[5.5]undec-2-en-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBHZSKCCKTAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2868818.png)

![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2868819.png)

![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide](/img/structure/B2868823.png)

![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)

![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)